molecular formula C6H7ClN2O B1351786 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 864723-36-4

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1351786
CAS RN: 864723-36-4
M. Wt: 158.58 g/mol
InChI Key: KSLJPAOCJHQWEZ-UHFFFAOYSA-N
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Description

“1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “1-(2-chloroethyl)” part suggests that it has a 2-chloroethyl group attached to the first position of the pyrazole ring. The “4-carbaldehyde” indicates the presence of an aldehyde functional group at the fourth position of the ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the electron-withdrawing chloroethyl and aldehyde groups, which could make the pyrazole ring more susceptible to electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure, purity, and environmental conditions. Without specific data, it’s difficult to provide an accurate analysis .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazole derivatives, including compounds related to 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde, has been extensively studied for their potential in various scientific applications. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with structural similarities, was performed to explore new pyrazole derivatives. Its crystal structure was determined by X-ray diffraction, indicating potential for further chemical investigations and applications (Xu & Shi, 2011).

Heterocyclic Chemistry

Research into heterocyclic chemistry has led to the creation of novel compounds from pyrazole carbaldehydes. For example, the reaction of pyrazole carbaldehydes with 2-selanyl-1-ethanol yielded 2-(pyrazol-4-yl)-1,3-oxaselenolanes, showcasing the versatility of pyrazole derivatives in synthesizing complex molecules with potential biological activity (Papernaya et al., 2015).

Antimicrobial Activity

A study on the antimicrobial activity of novel chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives, highlighted their efficacy against various bacterial and fungal strains. This research underscores the importance of pyrazole carbaldehydes in developing new antimicrobial agents, with potential applications in medical and pharmaceutical fields (Hamed et al., 2020).

Advanced Organic Synthesis

Pyrazole derivatives have been used in advanced organic synthesis techniques, such as Sonogashira-type reactions, to create pyrazolo[4,3-c]pyridines and other heterocyclic compounds. These methods showcase the adaptability and utility of pyrazole carbaldehydes in synthesizing novel compounds with potential applications in drug discovery and material science (Vilkauskaitė et al., 2011).

Material Science and Sonodynamic Therapy

The synthesis of ferrocenyl-containing heterocyclic derivatives from pyrazole carbaldehydes for sonodynamic therapy illustrates the potential of these compounds in therapeutic applications. This research indicates the broader applicability of pyrazole derivatives beyond traditional chemical studies, including their use in innovative medical treatments (Osipova et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental persistence. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study and application of this compound could be a potential area of interest in the field of organic chemistry. Its unique structure could make it useful in various chemical reactions or as a building block for more complex molecules .

properties

IUPAC Name

1-(2-chloroethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLJPAOCJHQWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405703
Record name 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde

CAS RN

864723-36-4
Record name 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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